3-Chloropropionamide
Description
Overview of 3-Chloropropionamide as a Key Intermediate Compound
This compound serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules for various applications. chembk.com Its structure, containing both a reactive chlorine atom and an amide group, allows it to participate in a range of chemical transformations. solubilityofthings.com For instance, the chlorine atom can undergo substitution reactions with nucleophiles, such as hydroxide (B78521) ions, to form 3-hydroxypropionamide.
The compound is particularly relevant in the synthesis of cyclic structures and other functionalized compounds. It can be prepared through methods such as the reaction of propionamide (B166681) with chlorine gas or the reaction of 3-chloropropionic acid with ammonia (B1221849). chembk.com Another method involves the reaction of acrylonitrile (B1666552) with hydrochloric acid and water, which can yield this compound under appropriate conditions. igtpan.com
Scope and Significance in Contemporary Chemical Sciences
The significance of this compound in contemporary chemical sciences stems from its utility in synthesizing diverse compounds with potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. chembk.comevitachem.com
In pharmaceutical research, this compound and its derivatives are explored as building blocks for the synthesis of drug candidates. For example, N-benzyl-3-chloropropanamide (Beclamide), a derivative, has been studied for its potential therapeutic properties. solubilityofthings.com 3-chloro-N-(3-methoxyphenyl)propanamide has been identified for its potential as an antimalarial agent by inhibiting the enzyme DOXP-reductoisomerase (DXR) in Plasmodium falciparum. this compound is also an intermediate in the synthesis of 6-hydroxy-3,4-dihydroquinolinone, a key intermediate for synthesizing drugs like cilostazol, used for treating intermittent claudication. patsnap.com Furthermore, it has been used in the synthesis of intermediates for preparing aripiprazole, an antipsychotic medication. google.com Research also indicates the use of this compound in the synthesis of Janus kinase 3 (JAK3) inhibitors, which are of interest for treating conditions like alopecia areata. thieme-connect.com
Beyond pharmaceuticals, this compound is relevant in the synthesis of intermediates for pesticides and insecticides. chembk.com Its role in the preparation of 3-chloropropionyl chloride, a versatile building block for adhesives, pharmaceuticals, herbicides, and fungicides, underscores its broader significance. evitachem.com
The compound is also utilized in polymerization reactions. For example, 2-chloropropionamide (B1208399) has been used as an initiator in the atom transfer radical polymerization (ATRP) of acrylamide (B121943) in aqueous solutions. researchgate.net
Historical Context and Evolution of Research on this compound
The study of this compound is intertwined with the broader development of organic synthesis and the utilization of small molecules as versatile building blocks. Early research likely focused on its synthesis and basic reactivity as an amide and an alkyl halide. The preparation from readily available starting materials like acrylonitrile highlights its historical accessibility and utility in introducing the 3-chloropropionyl moiety into other molecules. igtpan.com
Over time, as synthetic methodologies advanced, the application of this compound expanded. Its use in the synthesis of various cyclic and acyclic compounds demonstrates the evolution of research towards more complex molecular targets. The identification of specific derivatives, such as Beclamide, and their investigation for biological activities marked a shift towards exploring the therapeutic potential of compounds derived from this compound. solubilityofthings.com
More recent research highlights the continued importance of this compound as an intermediate in the synthesis of advanced pharmaceutical compounds and its exploration in novel chemical processes like controlled polymerization techniques. thieme-connect.comresearchgate.netresearchgate.net The ongoing investigation into its reactions and applications reflects its enduring value in chemical research.
Selected Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5875-24-1 | sigmaaldrich.comnih.gov |
| Molecular Formula | C₃H₆ClNO | sigmaaldrich.comnih.gov |
| Molecular Weight | 107.54 g/mol | sigmaaldrich.comnih.gov |
| Appearance | Solid (white to off-white crystalline solid) | sigmaaldrich.comsolubilityofthings.com |
| Melting Point | 98-101 °C (lit.) | sigmaaldrich.com |
| Linear Formula | ClCH₂CH₂CONH₂ | sigmaaldrich.com |
| PubChem CID | 79982 | nih.gov |
Detailed Research Findings (Examples)
Research involving this compound often focuses on its role in specific synthetic routes. For instance, studies detail its formation from 3-chloropropionyl chloride and ammonia. acs.org This reaction is a fundamental method for obtaining the amide from the corresponding acid chloride.
Another area of research involves the cyclization reactions of substituted 3-chloropropionamides to form heterocyclic compounds. The synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives, which are important intermediates in medicinal chemistry, often utilizes N-substituted 3-chloropropionamides undergoing intramolecular Friedel-Crafts alkylation. researchgate.net
Furthermore, research has explored the use of this compound in the synthesis of ATP analogs. In one study, this compound was used to protect sodium thiophosphate at sulfur, which was then coupled to N⁶-(benzyl)ADP to synthesize N⁶-(Benzyl)ATP-γ-phosphorothioate, a reagent used in kinase research. pnas.org
Structure
3D Structure
Properties
IUPAC Name |
3-chloropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO/c4-2-1-3(5)6/h1-2H2,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDXZJYAUSVHDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70974269 | |
| Record name | 3-Chloropropanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70974269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5875-24-1 | |
| Record name | 3-Chloropropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5875-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Chloropropionamide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005875241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanamide, 3-chloro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401789 | |
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| Record name | 3-Chloropropanimidic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70974269 | |
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| Record name | 3-chloropropionamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.038 | |
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| Record name | 3-CHLOROPROPIONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A4DT52KJV | |
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Synthetic Methodologies for 3 Chloropropionamide and Its Derivatives
Classical Approaches to 3-Chloropropionamide Synthesis
Classical methods for synthesizing this compound typically involve the reaction of a reactive acylating agent, such as an acyl halide, with an amine source.
A common classical route to synthesize this compound involves the amidation of 3-chloropropionyl chloride with ammonia (B1221849). This reaction is a nucleophilic acyl substitution where ammonia acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride, followed by the elimination of chloride. For instance, this compound can be obtained by the reaction of 3-chloropropionyl chloride with ammonia. acs.orgacs.org This method is described as yielding this compound which can then be further modified. acs.org
Acylation reactions are widely used to synthesize N-substituted-3-chloropropionamide derivatives. These reactions typically involve the reaction of 3-chloropropionyl chloride with a primary or secondary amine. The amine replaces the chloride atom of the acyl chloride, forming an amide bond and releasing hydrochloric acid as a byproduct. A base is often included in the reaction mixture to neutralize the acid formed.
For example, the synthesis of N-(4-methoxyphenyl)-3-chloropropionamide, an intermediate in the preparation of 6-hydroxy-3,4-dihydroquinolinone, can be achieved by reacting p-anisidine (B42471) with 3-chloropropionyl chloride. google.comgoogle.compharmaffiliates.com This reaction can be carried out in solvents such as methyl ethyl ketone (MEK) or N,N-dimethylformamide (DMF), often with a base like triethylamine (B128534) (Et₃N) or sodium bicarbonate (NaHCO₃) to scavenge the HCl. google.comgoogle.com Yields for N-(4-methoxyphenyl)-3-chloropropionamide using these methods have been reported, for instance, 86.8% when using Et₃N in MEK and 96.2% with NaHCO₃ in toluene. google.comgoogle.com Another example involves the synthesis of 3-chloro-N-(3-chlorophenyl)propanamide via the reaction of 3-chloropropionyl chloride with 3-chloroaniline (B41212), typically in the presence of a base like pyridine. The reaction of 3-chloropropionyl chloride with diethylamine (B46881) has also been shown to yield N,N-diethyl-3-chloropropionamide in high yield (99.6%). sbq.org.br
Data on the synthesis of N-(4-methoxyphenyl)-3-chloropropionamide:
| Reactants | Solvent | Base | Temperature (°C) | Time | Yield (%) | Purity (%) | Reference |
| p-Anisidine, 3-Chloropropionyl chloride | Methyl ethyl ketone | Et₃N | 10 to 60, then reflux | 1 hour | 86.8 | Not specified | google.comgoogle.com |
| p-Anisidine, 3-Chloropropionyl chloride | Toluene | NaHCO₃ | Ambient | Not specified | 96.2 | 99.65 | google.comgoogle.com |
| p-Anisidine, 3-Chloropropionyl chloride | DMF | None | Ambient | ~4 hours | 76.7 | 99.5 | google.com |
Another classical approach involves the conversion of 3-chloropropionic acid to its corresponding acyl azide (B81097) intermediate, followed by rearrangement. Acyl azides can be synthesized from carboxylic acids or their derivatives, such as acid chlorides, by reaction with an azide source like sodium azide. masterorganicchemistry.comraco.cat For 3-chloropropionic acid, the acid can be converted to 3-chloropropionyl chloride, which then reacts with sodium azide to form 3-chloropropanoyl azide. This acyl azide can undergo Curtius rearrangement upon heating, typically in an inert solvent, to yield an isocyanate. masterorganicchemistry.comraco.cat While this route doesn't directly produce this compound, the resulting isocyanate can be further reacted with ammonia or amines to form substituted ureas or carbamates, demonstrating a related synthetic strategy involving 3-chloropropionic acid.
Acylation Reactions for N-substituted-3-Chloropropionamide Derivatives
Advanced and Green Synthesis Techniques
Modern chemical synthesis increasingly focuses on developing more efficient, selective, and environmentally friendly methods.
Flow chemistry, where reactions are conducted in continuous streams rather than in batch vessels, offers several advantages, including improved heat and mass transfer, enhanced safety, and easier scale-up. thieme-connect.devapourtec.com While specific examples of this compound synthesis solely through flow chemistry were not extensively detailed in the search results, flow chemistry has been applied to the production of 3-chloropropionyl chloride and its subsequent reactions, such as amidation to produce compounds like beclamide. nih.gov This suggests the potential for applying flow chemistry principles to the direct synthesis of this compound or its derivatives, potentially offering benefits in reaction control and efficiency compared to traditional batch processes. Research has explored continuous flow procedures for the formation of acid chlorides and subsequent amidation reactions. nih.gov
Catalytic methods play a crucial role in enhancing the selectivity and yield of chemical transformations. Various catalysts have been explored in amide synthesis and related reactions. While direct catalytic synthesis of this compound from simple precursors was not prominently featured, catalytic approaches are relevant for the synthesis of related compounds or intermediates. For instance, palladium chloride has been used as a catalyst in the cyclization of N-(4-alkoxyphenyl)-3-chloropropenamide derivatives. google.com Additionally, studies on the acidity of amide-AlCl₃ liquid coordination complexes have shown that complexes derived from chloropropionamide exhibit relatively high acidity and catalytic activity in certain alkylation reactions. mdpi.com This indicates the potential for exploring specific catalytic systems for the synthesis or transformation of this compound. Research also explores the use of catalysts like zirconocene (B1252598) dichloride in the N-acylation of amines with amides, a reaction type relevant to amide synthesis. rsc.org
Exploration of Sustainable Synthetic Routes
The field of chemistry is increasingly focused on developing sustainable and environmentally benign synthetic methods, often referred to as green chemistry. nih.govchemistryjournals.net While specific dedicated sustainable synthetic routes solely for this compound are not extensively detailed in the immediate search results, the principles of green chemistry can be applied to its synthesis and the synthesis of its derivatives.
Green chemistry principles advocate for waste prevention, maximizing atom economy, using safer solvents and reaction conditions, utilizing renewable feedstocks, and improving energy efficiency. nih.govchemistryjournals.netraijmr.com Traditional organic synthesis often involves hazardous reagents, toxic solvents, and energy-intensive processes, highlighting the need for greener alternatives. chemistryjournals.net
Potential strategies for exploring sustainable synthetic routes for this compound and its derivatives could involve the use of alternative solvents such as water, ionic liquids, or supercritical fluids, which are considered less volatile and toxic than many conventional organic solvents. nih.govchemistryjournals.net Microwave-assisted synthesis has also shown promise in reducing reaction times and improving yields in the synthesis of some organic compounds, including a this compound derivative. ijpsr.comacs.org Flow chemistry methodologies, which offer improved heat and mass transfer and precise control over reaction conditions, could also be explored for more efficient and potentially safer production. chemistryjournals.net
Research into the synthesis of N-(4-methoxyphenyl)-3-chloropropionamide compared conventional synthesis with a microwave-assisted method. The microwave method significantly reduced the reaction time from 3 hours to 1 minute and showed improved yields, demonstrating the potential of such techniques for greener synthesis. ijpsr.com
Purification and Isolation Strategies in this compound Synthesis
Following the synthesis of this compound and its derivatives, purification and isolation steps are crucial to obtain the desired product in sufficient purity. The specific techniques employed can vary depending on the physical state of the product and the impurities present.
Common isolation techniques mentioned in the context of this compound derivatives and related compounds include filtration, washing, and drying. For instance, in the synthesis of N-(4-methoxyphenyl)-3-chloropropionamide, the solid product was isolated by filtration, washed with water, and dried. google.comgoogle.comijpsr.com
For related compounds like 3-chloropropanoyl isocyanate, purification methods such as fractional distillation or recrystallization have been reported as critical post-synthesis steps. While these specific methods are mentioned for an isocyanate, similar principles of separating compounds based on their physical properties can be applied to amides, although the specific technique would depend on the properties of this compound itself and its impurities.
High-performance liquid chromatography (HPLC) is a technique utilized for analyzing the purity of synthesized compounds, including N-(4-methoxyphenyl)-3-chloropropionamide. google.comgoogle.com This analytical method can also be adapted for preparative scale purification if necessary.
Reactivity and Reaction Mechanisms of 3 Chloropropionamide
Nucleophilic Substitution Reactions Involving the Halogen Moiety
The presence of the chlorine atom on the propyl chain makes 3-Chloropropionamide susceptible to nucleophilic substitution reactions. The carbon atom bonded to the chlorine is electrophilic due to the electronegativity of the chlorine atom.
SN2 Reactions and Formation of C-N Bonds
Primary alkyl halides, such as the chlorinated portion of this compound, typically undergo SN2 reactions. savemyexams.com The SN2 mechanism involves a concerted, one-step process where a nucleophile attacks the carbon atom bearing the leaving group (chlorine) from the backside, simultaneously forming a new bond and breaking the carbon-halogen bond. savemyexams.combyjus.comlibretexts.org This results in an inversion of stereochemistry at the carbon center if it is chiral. byjus.comlibretexts.org
The formation of carbon-nitrogen (C-N) bonds via SN2 reactions is a significant aspect of this compound's reactivity. Nitrogen nucleophiles, such as amines or ammonia (B1221849), can displace the chloride leaving group, leading to the formation of new amide or amine-containing compounds. While specific detailed mechanisms for this compound with various nitrogen nucleophiles were not extensively detailed in the search results, the general principles of SN2 reactions with primary alkyl halides and nitrogen nucleophiles apply. savemyexams.comlibretexts.orgsavemyexams.compdx.edumsu.edu Research indicates that this compound can react with nitrogen nucleophiles, leading to C-N bond formation. nih.govresearchgate.net
Alkylating Agent Properties
This compound acts as an alkylating agent due to its ability to transfer its alkyl group (the 3-carbamoylethyl group) to a nucleophile, with the chloride ion serving as the leaving group. sigmaaldrich.comalkalisci.comnetascientific.comguidechem.comchemicalbook.com This property is particularly utilized in the synthesis of various organic compounds. For instance, it has been employed in the synthesis of 1-(2-carbamoyl-ethyl)indole-3-acetic acid. sigmaaldrich.comalkalisci.comnetascientific.comguidechem.comchemicalbook.com The alkylation typically proceeds through a nucleophilic substitution mechanism, where the nucleophile attacks the carbon atom bonded to the chlorine. msu.edu
Reactivity with Nitrogen Nucleophiles
The reaction of this compound with nitrogen nucleophiles is a key transformation involving the displacement of the chloride. Nitrogen nucleophiles, including primary and secondary amines, as well as ammonia, can readily react with primary alkyl halides like the 3-chloro portion of the molecule via an SN2 mechanism. savemyexams.comlibretexts.orgsavemyexams.compdx.edumsu.edu This reaction results in the formation of a new C-N bond and the release of a chloride ion. The product will be a substituted propionamide (B166681) where the nitrogen atom is now bonded to the propyl chain. While specific experimental data for a wide range of nitrogen nucleophiles reacting with this compound was not found, the general reactivity of primary alkyl halides with nitrogen nucleophiles supports this type of transformation. libretexts.org
Reactions of the Amide Functional Group
The amide functional group in this compound, consisting of a carbonyl group bonded to a nitrogen atom, also exhibits characteristic reactivity, although generally less reactive towards nucleophilic attack at the carbonyl carbon compared to more activated carboxylic acid derivatives. masterorganicchemistry.com
Hydrolysis Mechanisms of the Amide Bond
Amide hydrolysis is the cleavage of the amide bond by reaction with water, yielding a carboxylic acid and an amine (or ammonia in the case of a primary amide like this compound). allen.inbyjus.com This reaction typically requires acidic or basic conditions and often elevated temperatures due to the relative stability of the amide bond. masterorganicchemistry.comallen.inbyjus.com
Under acidic conditions, the amide carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comallen.inbyjus.comucalgary.ca A water molecule then attacks the polarized carbonyl carbon, forming a tetrahedral intermediate. allen.inbyjus.comucalgary.ca Subsequent proton transfers and the elimination of a protonated amine (or ammonia) lead to the formation of the carboxylic acid and the ammonium (B1175870) ion. masterorganicchemistry.comallen.inbyjus.comucalgary.ca
Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. allen.inbyjus.com The negatively charged intermediate then collapses, expelling the amide nitrogen as a leaving group (an amide ion, which is subsequently protonated) to form the carboxylic acid and the amine (or ammonia). allen.inbyjus.comlibretexts.org The carboxylic acid is typically deprotonated under basic conditions, yielding the carboxylate salt. libretexts.org
Derivatization of the Amide Nitrogen
The nitrogen atom of the amide group in this compound can undergo derivatization reactions. Although the amide nitrogen is less nucleophilic than the nitrogen in amines due to the resonance interaction with the carbonyl group, it can still participate in reactions such as alkylation or acylation under appropriate conditions. ontosight.ai For example, the reaction of 3-chloropropanoyl chloride with substituted anilines yields 3-chloro-N-(substituted phenyl)propionamides, demonstrating the formation of a substituted amide nitrogen. evitachem.comijpsr.comgoogle.com This type of reaction involves the acylation of an amine by a carboxylic acid derivative (in this case, the acid chloride related to this compound), forming a new amide bond and substituting the nitrogen.
Intramolecular Cyclization and Rearrangement Reactions
The structure of this compound, with a leaving group (chlorine) positioned three carbons away from the amide nitrogen or carbonyl carbon, makes it a potential substrate for intramolecular reactions, leading to the formation of cyclic structures or rearranged products.
Friedel-Crafts Intramolecular Alkylation
Intramolecular Friedel-Crafts alkylation is a significant reaction pathway for suitably substituted this compound derivatives, leading to the formation of cyclic amides or lactams. This reaction typically involves activation of the alkyl halide (C-Cl bond) by a Lewis acid, generating a carbocation or a polarized intermediate that undergoes electrophilic attack on an adjacent aromatic ring. masterorganicchemistry.com
A notable example is the intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide (MCPA) to synthesize 6-hydroxy-3,4-dihydroquinolinone (6-HQ). google.comgoogle.comwipo.int This cyclization is catalyzed by Lewis acids, such as aluminum chloride (AlCl₃). google.comgoogle.comwipo.intgoogle.com The reaction involves the formation of a new carbon-carbon bond between the activated propyl chain and the aromatic ring. masterorganicchemistry.com
Despite the inherent advantage of intramolecular reactions due to the proximity of reacting groups, the cyclization of MCPA can be sluggish. google.comgoogle.com This is attributed to the need for substitution to occur ortho to an electron-withdrawing group on the aromatic ring. google.comgoogle.com The amide group, while typically a weak activator of aromatic rings towards electrophilic substitution when bonded through nitrogen, can coordinate with Lewis acids like AlCl₃. google.comgoogle.com This coordination converts the amide group into an electron-withdrawing substituent, thereby deactivating the aromatic ring towards electrophilic attack. google.comgoogle.com
Reaction conditions, including temperature, solvent, and the amount of Lewis acid, play a crucial role in the efficiency and yield of the intramolecular Friedel-Crafts alkylation of MCPA. Elevated temperatures, typically ranging from 150 °C to 220 °C, are often employed. google.comgoogle.comwipo.int Solvents like DMSO or high boiling amides or amines have been reported. google.comgoogle.comwipo.int The use of 3 to 5 equivalents of a Lewis acid relative to N-(4-methoxyphenyl)-3-chloropropionamide can lead to high yields of 6-HQ. google.comgoogle.com High reactant concentrations can contribute to a faster reaction rate. google.comgoogle.com
However, Friedel-Crafts alkylations, in general, can be limited by potential over-alkylation and rearrangements of carbocation intermediates. google.com Intramolecular variations are less susceptible to these limitations. google.com
Curtius Rearrangement of Acyl Azides derived from this compound Precursors
The Curtius rearrangement is a well-established reaction for converting acyl azides into isocyanates with the extrusion of nitrogen gas. thermofisher.comorganic-chemistry.orgwikipedia.orgnih.gov These isocyanates are highly reactive intermediates that can be subsequently transformed into amines, carbamates, ureas, and other derivatives by reaction with nucleophiles such as water, alcohols, or amines. thermofisher.comorganic-chemistry.orgwikipedia.orgnih.gov
While this compound itself is an amide, precursors containing a carboxylic acid function are required to generate the necessary acyl azide (B81097) for the Curtius rearrangement. For example, 3-chloropropanoic acid could be converted to its corresponding acyl azide. Acyl azides can be prepared from carboxylic acids or their derivatives (e.g., acid chlorides, mixed anhydrides) by reaction with azide sources like sodium azide or diphenylphosphoryl azide (DPPA). thermofisher.comorganic-chemistry.orgwikipedia.org
The Curtius rearrangement typically involves heating the acyl azide, although it can also be induced photochemically (Harger reaction). thermofisher.comwikipedia.org The mechanism is believed to involve the loss of nitrogen to form a highly reactive nitrene intermediate, followed by rearrangement of an alkyl or aryl group to the nitrogen, yielding the isocyanate. wikipedia.orgnih.gov Recent research suggests the thermal decomposition might be a concerted process. wikipedia.org
While direct examples of the Curtius rearrangement specifically starting from this compound were not found in the search results, the principles of the Curtius rearrangement applied to acyl azides derived from 3-chloropropanoic acid precursors would follow this general mechanism. The presence of the chlorine atom in the alkyl chain could potentially influence the reaction, although the primary rearrangement involves the group attached to the carbonyl carbon.
Data Table: Curtius Rearrangement - General Conditions and Products
| Step | Reactants/Conditions | Intermediate/Products | Notes |
| Acyl Azide Formation | Carboxylic acid + DPPA or Acid Chloride + NaN₃ | Acyl Azide | Various methods exist for acyl azide synthesis. thermofisher.comorganic-chemistry.orgwikipedia.org |
| Thermal Rearrangement | Heat (80-100°C) or Photochemical conditions | Isocyanate + N₂ | Loss of nitrogen gas is characteristic. thermofisher.comorganic-chemistry.orgwikipedia.org |
| Reaction with Nucleophile | Isocyanate + H₂O, Alcohol, or Amine | Amine, Carbamate (B1207046), or Urea derivatives | Product depends on the nucleophile used to trap the isocyanate. thermofisher.comorganic-chemistry.orgwikipedia.org |
Radical Reactions and Halogen Atom Transfer Chemistry
Radical reactions involve species with unpaired electrons and often proceed via chain mechanisms consisting of initiation, propagation, and termination steps. lumenlearning.comlibretexts.org Halogen atom transfer (HAT) is a key process in many radical reactions, where a halogen atom is transferred from one species to another. rsc.orgorganic-chemistry.org
This compound, containing a carbon-chlorine bond, can potentially participate in radical reactions, particularly those involving the homolytic cleavage of this bond to generate a carbon radical. lumenlearning.comlibretexts.org While specific radical reactions of this compound were not extensively detailed in the search results, the general principles of radical chemistry and halogen atom transfer are relevant.
Alpha-halo amides, a class of compounds that includes structural similarities to this compound, are known to participate in radical reactions, such as atom transfer radical cyclization. nih.gov These reactions often involve transition metal catalysts that can abstract a halogen atom from the amide substrate, generating a carbon radical. nih.govresearchgate.net This radical can then undergo further reactions, such as cyclization onto a double bond. nih.gov
Halogen atom transfer is also a crucial step in techniques like Atom Transfer Radical Polymerization (ATRP), where an alkyl halide initiator undergoes reversible homolytic cleavage mediated by a transition metal complex to generate a radical that propagates polymerization. researchgate.netresearchgate.net 2-Halopropionamide initiators have been used in ATRP of acrylamide (B121943). researchgate.net
Recent research has explored merging halogen-atom transfer with metal catalysis to achieve transformations of alkyl halides under mild conditions. organic-chemistry.org For instance, a cobalt-catalyzed strategy involving α-aminoalkyl radical-mediated halogen-atom transfer has been developed for the elimination of alkyl halides. organic-chemistry.org This process involves a photocatalyst generating radicals that facilitate HAT, converting alkyl halides into alkyl radicals which then undergo cobalt-mediated desaturation. organic-chemistry.org
While the direct application of these specific radical and HAT reactions to this compound was not explicitly found, the presence of the carbon-chlorine bond suggests its potential to engage in similar radical processes under appropriate conditions, likely involving initiation to generate a carbon radical followed by propagation or termination steps. lumenlearning.comlibretexts.org
Data Table: Radical Reactions - General Steps
| Step | Description | Characteristic |
| Initiation | Formation of radical species, often by homolytic cleavage. | Requires energy (heat, light, catalyst). lumenlearning.comlibretexts.org |
| Propagation | A radical reacts with a stable molecule to form a new radical. | Chain-carrying step; one radical in reactants and products. lumenlearning.comlibretexts.orgyoutube.com |
| Termination | Two radicals combine to form a stable, non-radical species. | Stops the radical chain; two radicals in reactants. lumenlearning.comlibretexts.orgyoutube.com |
Applications of 3 Chloropropionamide in Organic Synthesis
Building Block in Pharmaceutical Intermediate Synthesis
3-Chloropropionamide is utilized as an alkylating agent and a key structural component in the synthesis of various pharmaceutical intermediates. sigmaaldrich.com
Precursor for 6-Hydroxy-3,4-dihydroquinolinone and Cilostazol
This compound plays a role in the synthesis of 6-Hydroxy-3,4-dihydroquinolinone (6-HQ), which is an important intermediate in the production of Cilostazol. wipo.intpatsnap.comgoogle.com Cilostazol is a medication used to treat the symptoms of intermittent claudication. wikipedia.orgfishersci.ca A process for preparing 6-HQ involves the intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide. wipo.intpatsnap.comgoogle.com This reaction typically utilizes a Lewis acid in a high boiling solvent like DMSO or a high boiling amide or amine at elevated temperatures (150-220 °C) to achieve high yield and purity of 6-HQ. wipo.intpatsnap.comgoogle.com
Synthesis of Notopterol (B1679982) Derivatives for Alzheimer's Disease Treatment
This compound has been employed in the synthesis of Notopterol derivatives, which are being investigated as potential multi-target inhibitors for the treatment of Alzheimer's disease. acs.orgnih.govnih.gov Notopterol is a natural product with reported anti-inflammatory, analgesic, and anticancer activities. cenmed.com In the synthesis of certain notopterol derivatives with amide fragments, this compound is obtained by the reaction of 3-chloropropionyl chloride with ammonia (B1221849) and subsequently used in further reactions. acs.orgnih.gov
Synthesis of Anti-Ulcer Drugs (e.g., N-Sulfamyl-3-chloropropionamidine hydrochloride)
This compound is involved in the synthesis of N-Sulfamyl-3-chloropropionamidine hydrochloride, which is a bulk drug intermediate used in the production of anti-ulcer drugs, such as Famotidine. nih.govchem960.comsuleshvaripharma.netgoogle.comnih.govsuleshvaripharma.netprepchem.combiosynth.comcymitquimica.com Famotidine is an anti-ulcer agent that inhibits gastric and intestinal ulceration. google.comgoogleapis.com N-Sulfamyl-3-chloropropionamidine hydrochloride can be prepared by reacting 3-chloropropionitrile (B165592) with sulfamide (B24259) in the presence of hydrogen chloride gas. google.comprepchem.com This intermediate is described as not hygroscopic, well crystallizable, and easy to filter, making it suitable for industrial production. suleshvaripharma.net
Intermediate for Herbicides (e.g., Chlorpropham (B1668850) degradation product)
While this compound itself is not typically listed as a direct herbicide, related chlorinated propionamide (B166681) derivatives are utilized in herbicide synthesis . More significantly, 3-chloroaniline (B41212) has been identified as a degradation product of the carbamate (B1207046) herbicide chlorpropham (CIPC) epa.govwikipedia.org. Chlorpropham is a plant growth regulator and herbicide used to suppress sprouting in various crops, including potatoes wikipedia.org. Studies on the fate of chlorpropham during high-temperature processing of potatoes have investigated its degradation pathways and the formation of metabolites like 3-chloroaniline nih.gov. While 3-chloroaniline is a degradation product, the direct role of this compound as an intermediate for chlorpropham synthesis or its degradation to 3-chloroaniline is not explicitly detailed in the provided search results. However, the structural relationship between this compound and 3-chloroaniline suggests potential indirect links in broader chemical processes involving these compounds.
Intermediate in Agrochemical and Polymer Chemistry
This compound, or derivatives thereof, function as intermediates in the synthesis of compounds relevant to agrochemical and polymer industries . Its reactivity allows for participation in reactions leading to the formation of key functional groups like ureas, carbamates, and isocyanates .
Formation of Ureas and Carbamates
Ureas and carbamates are significant classes of compounds used in agrochemicals and pharmaceuticals nih.gov. 3-Chloropropanoyl isocyanate, a derivative that can be synthesized from this compound, is a crucial intermediate for the formation of ureas and carbamates . This isocyanate can react with amines to yield ureas and with alcohols to form carbamates organic-chemistry.orgnih.gov. The synthesis of ureas and carbamates from amines and carbon dioxide under mild conditions has been explored, with carbamic acids derived from amines serving as intermediates that can be converted to isocyanates and subsequently reacted with amines or alcohols nih.gov.
Synthesis of Isocyanates and Polyurethane Precursors
Isocyanates are highly reactive intermediates essential in polymer chemistry, particularly in the production of polyurethane foams and coatings . This compound can be a precursor in the synthesis of isocyanates, such as 3-chloropropanoyl isocyanate . One method for synthesizing 3-chloropropanoyl isocyanate involves treating this compound with CO₂ in the presence of a base, forming a carbamate salt, followed by dehydration . Another route involves using 3-chloropropanoyl chloride as a precursor, reacting it with sodium azide (B81097) to form an acyl azide, which then undergoes a Curtius rearrangement to yield the isocyanate . These isocyanates serve as precursors for polyurethanes, which are formed by the reaction of isocyanates with polyols google.comtechscience.com.
Role in Material Science Applications
The reactivity of this compound and its derivatives, particularly isocyanates, lends itself to applications in material science . These compounds can be incorporated into formulations for various materials, influencing their properties .
One area of application is in the production of polyurethanes, which are widely used in insulation, elastomers, and coatings due to their favorable mechanical properties . The isocyanates derived from precursors like this compound are key monomers in polyurethane synthesis google.comtechscience.com.
Furthermore, the compound's reactivity allows its incorporation into adhesives and sealants, contributing to strong bonding properties . Its ability to cross-link with other polymers can enhance the durability of adhesives used in construction and automotive industries .
In the field of polymer science, this compound has been explored as an initiator in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) researchgate.netnih.gov. For instance, 2-chloropropionamide (B1208399) (a related compound) has been used as an initiator in the ATRP of acrylamide (B121943) in aqueous media, demonstrating controlled polymerization and the formation of polymers with low polydispersity indices researchgate.net. This indicates the potential for this compound to be used in the synthesis of polymers with controlled architectures and properties for various material science applications.
Table 1: Synthesis Reactions Involving this compound Derivatives
| Reactant 1 | Reactant 2 (Example) | Product Class | Notes | Source |
| This compound | CO₂, Base | Carbamate salt | Intermediate in isocyanate synthesis | |
| Carbamate salt | Dehydrating agent | Isocyanate | Subsequent step in isocyanate synthesis | |
| 3-Chloropropanoyl chloride | Sodium Azide | Acyl Azide | Intermediate in isocyanate synthesis via Curtius rearrangement | |
| Acyl Azide | Heat | Isocyanate | Curtius rearrangement product | |
| Isocyanate | Amine | Urea | Used in agrochemicals and pharmaceuticals | organic-chemistry.org |
| Isocyanate | Alcohol | Carbamate | Used in agrochemicals and pharmaceuticals | organic-chemistry.org |
| 2-Chloropropionamide | Acrylamide | Polyacrylamide | Initiator in ATRP for controlled polymer synthesis (related compound) | researchgate.net |
Table 2: Material Science Applications
| Application Area | Role of this compound/Derivatives | Notes | Source |
| Polyurethane Production | Precursor to Isocyanates | Used in insulation, elastomers, coatings | google.comtechscience.com |
| Adhesives and Sealants | Incorporated into formulations | Contributes to strong bonding and durability | |
| Polymer Synthesis | Initiator (e.g., ATRP) | Enables synthesis of polymers with controlled properties | researchgate.net |
Advanced Analytical Techniques for 3 Chloropropionamide Characterization in Research
Spectroscopic Characterization
Spectroscopic methods are crucial for elucidating the molecular structure and identifying functional groups within 3-Chloropropionamide.
Infrared Spectroscopy (FTIR, ATR-IR, Vapor Phase IR)
Infrared (IR) spectroscopy is a technique that utilizes the interaction between infrared light and matter to identify functional groups in organic molecules based on their vibrational modes. ufl.edubruker.com Different functional groups absorb and transmit varying amounts of IR radiation, creating a unique "molecular fingerprint" in the spectrum. ufl.edu Fourier Transform Infrared (FTIR) spectroscopy is a type of IR spectroscopy that uses an interferometer to scan through different wavelengths, offering advantages in signal-to-noise ratio and speed compared to dispersive IR systems, particularly in the mid-infrared range where molecular vibrations are typically observed. bruker.comspecac.com
Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a sampling technique used with FTIR that requires minimal sample preparation. ufl.eduanton-paar.com It is based on total internal reflection, where the IR light interacts with the sample only at the point of contact with an ATR crystal, generating an evanescent wave that penetrates slightly into the sample. anton-paar.com This method is suitable for analyzing solid or liquid samples. anton-paar.com Vapor Phase IR spectroscopy involves analyzing the compound in its gaseous state.
Research on this compound has utilized IR spectroscopy for characterization. For instance, IR spectra have been recorded using techniques like KBr wafer, ATR-IR, and Vapor Phase IR. nih.gov Characteristic absorption bands in the IR spectrum can indicate the presence of functional groups such as N-H and C=O, which are expected in an amide compound like this compound. niscpr.res.in
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). researchgate.net ¹H NMR provides information about the number and types of hydrogen atoms and their connectivity, while ¹³C NMR provides information about the carbon skeleton.
NMR spectroscopy, including both ¹H NMR and ¹³C NMR, has been employed in the characterization of this compound. researchgate.netguidechem.com Spectra have been recorded using various instruments and solvents, such as D₂O. guidechem.com Analysis of the chemical shifts, splitting patterns, and integration of signals in the ¹H and ¹³C NMR spectra allows for the confirmation of the molecular structure of this compound. Research has shown characteristic signals in the ¹H NMR spectrum of substituted β-chloropropionamides, which can be used to confirm their structure. niscpr.res.in
Mass Spectrometry (MS, LC-MS, ESI-MS)
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. uni.lu This information is crucial for confirming the identity and purity of a substance.
Coupling MS with separation techniques enhances its analytical power. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detection capabilities of MS. creative-biolabs.com Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique often used in LC-MS that is suitable for analyzing polar molecules like amides. creative-biolabs.comscispace.com LC-ESI-MS/MS (tandem mass spectrometry) provides even more detailed structural information through fragmentation of selected ions. nih.gov
Mass spectrometry, including GC-MS and LC-MS, has been used in the analysis of this compound and its derivatives. nih.govscispace.com GC-MS analysis of this compound has provided information on its fragmentation pattern, with characteristic m/z values for the top peaks. nih.gov LC-MS has been used to identify derivatives of this compound, providing qualitative structural information and confirming their molecular weight through the detection of characteristic ions like the protonated molecule ([M+H]⁺). scispace.comtandfonline.com Predicted collision cross-section values for different adducts of this compound have also been reported, which can be useful for identification purposes in advanced MS techniques. uni.lu
Chromatographic Separations and Analysis
Chromatographic techniques are essential for separating this compound from mixtures and for assessing its purity.
Gas Chromatography (GC)
Gas Chromatography (GC) is a separation technique used for volatile or semi-volatile compounds. It involves separating components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. GC is often coupled with detectors like Mass Spectrometry (GC-MS) for identification and quantification. nih.govagriculturejournals.cz
While this compound is a solid at room temperature, it can be amenable to GC analysis, particularly if derivatized or analyzed at elevated temperatures. GC has been indicated as a suitable technique for the analysis of this compound in certain applications, such as forensics and toxicology. sigmaaldrich.com GC-MS has been used to obtain mass spectral data for this compound. nih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for separating, identifying, and quantifying components in a liquid mixture. shimadzu.comelgalabwater.com It utilizes a liquid mobile phase pumped through a stationary phase packed in a column under high pressure. shimadzu.comelgalabwater.com HPLC is particularly useful for analyzing non-volatile or thermally unstable compounds. elgalabwater.com
HPLC is a preferred method for validating the purity of compounds like this compound post-synthesis. It can be coupled with various detectors, including UV detectors, which measure the absorbance of the eluting compounds at specific wavelengths. infitek.com Research has utilized HPLC, sometimes coupled with mass spectrometry (HPLC-MS or LC-MS), for the analysis and identification of this compound derivatives. scispace.comtandfonline.comsci-hub.se The separation power of HPLC allows for the resolution of this compound from impurities or other components in a sample before detection.
Crystallographic Methods (e.g., X-ray Diffraction)
X-ray crystallography is a fundamental technique used to determine the atomic and molecular structure of crystalline substances. This method relies on the diffraction pattern produced when a beam of X-rays interacts with the regular, three-dimensional arrangement of atoms within a crystal wikipedia.org. By analyzing the angles and intensities of the diffracted X-rays, researchers can reconstruct a three-dimensional map of electron density, revealing the positions of atoms, chemical bonds, and crystallographic details wikipedia.org.
The crystal structure of this compound (C₃H₆ClNO) has been determined using single-crystal X-ray diffraction iucr.org. This analysis was undertaken to provide precise atomic coordinates, which are valuable for computational studies such as molecular-orbital calculations iucr.org. The crystal structure reveals that intermolecular N—H⋯O and C—H⋯O hydrogen bonds play a significant role in linking the molecules iucr.org. These interactions form continuous two-dimensional sheets within the crystal lattice iucr.org.
Key crystallographic data for this compound includes its molecular formula (C₃H₆ClNO) and molecular weight (107.54 g/mol ) iucr.org. It crystallizes in the monoclinic crystal system with the space group P2₁/c iucr.org. The unit cell parameters have been determined, providing the dimensions and angles of the repeating unit within the crystal lattice iucr.org.
| Parameter | Value | Unit |
| Molecular Formula | C₃H₆ClNO | - |
| Molecular Weight | 107.54 | g/mol |
| Crystal System | Monoclinic | - |
| Space Group | P2₁/c | - |
| a | 6.880 (2) | Å |
| b | 8.201 (3) | Å |
| c | 9.298 (2) | Å |
| β | 105.59 (1) | ° |
| V | 505.3 (2) | ų |
| Z | 4 | - |
| Dₓ | 1.414 | Mg m⁻³ |
| Temperature | 296.2 | K |
The analysis of bond distances within the crystal structure provides specific measurements for the key bonds in the molecule: C—Cl at 1.793 (3) Å, C=O at 1.233 (3) Å, and C—N at 1.320 (3) Å iucr.org.
In-gel Fluorescence and Proteomics for Biological Interactions
In-gel fluorescence and proteomics are powerful techniques utilized to investigate the biological interactions of small molecules, including compounds like this compound, particularly in the context of identifying protein targets.
In-gel fluorescence is a method where fluorescently labeled molecules or probes are used to visualize proteins directly within an electrophoresis gel protocols.io. This technique can be applied to assess the ability of a compound to engage with target proteins in complex biological samples, such as cell lysates or even living cells mit.edu. Following electrophoresis, if the compound or a derivative of it is fluorescent or can be detected by a fluorescently tagged antibody, its interaction with specific proteins can be observed as fluorescent bands on the gel protocols.io. This approach is valuable for quickly assessing target engagement and can provide information on the selectivity of the compound for particular proteins mit.edu.
Proteomics, the large-scale study of proteins, their functions, and interactions, is often coupled with chemical probes to identify the protein targets of small molecules mdpi.comfrontiersin.org. Chemical proteomics utilizes probes that can covalently bind to target proteins mdpi.comfrontiersin.org. These probes typically consist of a reactive group that interacts with the protein, a linker, and a tag (such as biotin (B1667282) or a fluorescent label) for isolation and detection frontiersin.org. After treating a biological sample with the probe, the labeled proteins are enriched and then identified, commonly using mass spectrometry (MS) nih.govabcam.com. This allows for the identification of proteins that directly interact with the small molecule mdpi.comnih.gov.
While direct studies specifically detailing the use of in-gel fluorescence and proteomics of this compound for biological interaction studies were not extensively found in the search results, related research on similar chloroacetamide-based compounds and the techniques themselves provide context. For instance, chloroacetamide groups have been incorporated into libraries of compounds for their ability to show selectivity towards different protein targets, despite having higher electrophilicity than other functional groups like vinylsulfonamides researchgate.net. Studies utilizing chloroacetamide-based inhibitors have employed proteome reactivity profiling experiments to assess their selectivity and identify covalent interactions with cellular proteins nih.gov.
In the broader field, activity-based protein profiling (ABPP), a chemoproteomic technology, uses small molecule probes to selectively and covalently react with the active sites of proteins nih.gov. The labeled proteins are then captured and analyzed using proteomic tools, often involving mass spectrometry, to understand the mode of action of compounds and identify protein targets in complex proteomes nih.gov. In-gel fluorescence can serve as a preliminary step in such studies to visualize labeled proteins before further proteomic analysis.
The application of these techniques to this compound would involve synthesizing a tagged version of the compound (e.g., with a fluorescent tag or a handle for subsequent tagging like an alkyne or alkyne handle) and incubating it with a biological sample. In-gel fluorescence could then be used to visualize labeled proteins, and subsequent proteomic analysis, typically involving mass spectrometry, would identify these proteins, thereby revealing potential biological targets of this compound.
Mechanistic Toxicology and Biological Interactions of 3 Chloropropionamide
Toxicity Profiles and Hazard Classifications
Based on available information, 3-Chloropropionamide is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is categorized as acutely toxic if swallowed. nih.govsigmaaldrich.comchemicalbook.in The hazard statement associated with oral toxicity is H301: Toxic if swallowed. nih.govsigmaaldrich.com
According to the European Chemicals Agency (ECHA) and other sources, this compound falls under Acute Toxicity, Oral - Category 3. nih.govsigmaaldrich.comchemicalbook.in
An Oral LD50 value for rats is reported as 575 mg/kg. lgcstandards.com LD50 (Lethal Dose 50%) represents the dose of a substance that is expected to cause death in 50% of a tested animal population. chemicalbook.com
The compound may also cause skin irritation and serious eye damage. biosynth.com Some classifications indicate it is suspected of causing genetic defects. biosynth.com It may also cause an allergic skin reaction and may cause long-lasting harmful effects to aquatic life. biosynth.com
A summary of hazard classifications is presented in the table below:
| Classification System | Hazard Class/Category | Hazard Statement(s) |
| GHS | Acute Toxicity, Oral - Cat. 3 | H301: Toxic if swallowed |
| GHS | Skin irritation - Cat. 2 | H315: Causes skin irritation |
| GHS | Eye damage - Cat. 1 | H318: Causes serious eye damage |
| GHS | Skin sensitization - Cat. 1 | H317: May cause an allergic skin reaction |
| GHS | Germ cell mutagenicity - Cat. 2 | H341: Suspected of causing genetic defects |
| GHS | Chronic aquatic toxicity - Cat. 4 | H413: May cause long lasting harmful effects to aquatic life |
Mechanisms of Biological Activity
The biological activity of this compound is linked to its chemical structure and its ability to interact with biological molecules, particularly enzymes.
Inhibition of Specific Biological Pathways and Enzymes (e.g., GPX4, PDI)
Research indicates that compounds containing the 2-chloropropionamide (B1208399) functionality, which is structurally related to this compound, can act as electrophiles and inhibit specific enzymes. For instance, 2-chloropropionamide has been utilized as a low-reactivity electrophile that selectively acts as a protein disulfide isomerase (PDI) inhibitor. researchgate.netresearchgate.net PDI is an enzyme involved in protein folding and other cellular processes. nih.gov
While the primary focus in some studies involving related chloroacetamide compounds has been the inhibition of glutathione (B108866) peroxidase 4 (GPX4), which plays a crucial role in protecting cells against oxidative damage and regulating ferroptosis researchgate.netthno.orgcaymanchem.com, 2-chloropropionamide itself has been highlighted for its selective PDI inhibition. researchgate.netresearchgate.net GPX4 is a selenocysteine-containing enzyme, and some inhibitors target this residue covalently. researchgate.netcaymanchem.com
Studies on other compounds structurally related to this compound, such as chloroacetamide-based GPX4 inhibitors like RSL3, ML162, and ML210, have shown they covalently bind and inhibit GPX4, leading to ferroptosis. researchgate.netresearchgate.netbiorxiv.org These compounds interact with the selenocysteine (B57510) residue in the active site of GPX4. biorxiv.org However, these related chloroacetamide inhibitors can have off-target effects. researchgate.netresearchgate.netbiorxiv.org
The mechanism by which 2-chloropropionamide inhibits PDI involves its function as a weak electrophile. researchgate.netresearchgate.net This suggests that the chloropropionamide structure can participate in covalent interactions with nucleophilic residues in target proteins like PDI.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a molecule affect its biological activity. wikipedia.orggardp.org While specific detailed SAR studies solely focused on this compound were not extensively found in the search results, the activity of related compounds provides insight.
SAR studies on other classes of compounds, such as notopterol (B1679982) derivatives, have investigated the influence of linker length and the presence of different chemical groups on inhibitory activity against enzymes like BACE1 and GSK3β. acs.org This illustrates the general principle of SAR, where subtle changes in structure can lead to variations in target binding and biological effect. Applying this principle to this compound and its derivatives would involve systematically modifying the molecule and assessing the impact on its interaction with targets like PDI or other potential biological molecules.
Drug-like Characteristics and Pharmacokinetic Properties
Information regarding the specific drug-like characteristics and pharmacokinetic properties of this compound is limited in the search results. However, the concept of assessing ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial in evaluating the potential of a compound as a drug candidate. nih.goveurofins.comwuxiapptec.commdpi.com
Predicted properties for this compound include a molecular weight of 107.54 g/mol and an XLogP (predicted partition coefficient) of -0.3. nih.govuni.lu The water solubility is reported as 20 g/l at 20°C. fishersci.se These physicochemical properties influence how a compound is absorbed, distributed, metabolized, and excreted in a biological system.
Drug-like characteristics are often assessed based on parameters like molecular weight, lipophilicity (LogP), solubility, and the number of hydrogen bond donors and acceptors, often summarized by rules like Lipinski's Rule of 5. biointerfaceresearch.com Compounds that adhere to certain ranges of these properties tend to have better oral bioavailability. biointerfaceresearch.com
Interaction with Cellular Components and Systems
Beyond specific enzyme inhibition, this compound can interact with cellular components and systems in broader ways. As an electrophilic compound, it has the potential to react with nucleophilic centers in various biomolecules, including proteins, nucleic acids, and lipids.
The reported toxicity and hazard classifications, such as causing skin and eye damage and suspected mutagenicity biosynth.com, suggest interactions with cellular components that lead to cellular damage or genetic alterations. For instance, compounds that cause skin and eye burns often react with proteins and lipids in cell membranes. lgcstandards.com Mutagenicity implies interaction with DNA.
While direct detailed studies on the comprehensive cellular interactions of this compound were not found, related electrophilic compounds are known to induce cellular stress responses, interfere with protein function through covalent modification, and potentially disrupt cellular pathways. researchgate.netresearchgate.net The selective inhibition of PDI by 2-chloropropionamide researchgate.netresearchgate.net indicates a specific interaction with this enzyme within the cellular environment, affecting processes where PDI is involved, such as protein folding and redox homeostasis.
The presence of this compound as a volatile organic compound has been noted in studies examining the chemical composition of microalgae biomass, although its biological role or interaction in this context was not detailed. mdpi.com
Understanding the full scope of this compound's interaction with cellular components and systems requires comprehensive studies, including proteomics to identify protein targets, and investigations into its effects on various cellular pathways and organelles.
Environmental Fate and Degradation Pathways of 3 Chloropropionamide
Degradation Mechanisms in Various Environmental Compartments
The degradation of 3-Chloropropionamide in the environment can occur through several abiotic mechanisms, including hydrolysis, photodegradation, and oxidation processes. These mechanisms are influenced by the physicochemical properties of the compound and the specific conditions of the environmental compartment (water, soil, air).
Hydrolysis and Photodegradation
Photodegradation, the breakdown of compounds by light, can occur through direct photolysis (absorption of light energy by the molecule itself) or indirect photolysis (reaction with photochemically produced species like hydroxyl radicals) nih.gov. Photodegradation is an important transformation process for some pesticides in aquatic environments cir-safety.org. The susceptibility of this compound to photodegradation would depend on its ability to absorb light in environmentally relevant wavelengths and its reactivity with photo-induced species. General studies on the reactivity of organic compounds with hydrated electrons in aqueous-phase advanced reduction processes have included this compound, reporting a rate constant for this reaction rsc.org. This suggests that advanced reduction processes, which can be initiated by light, could potentially contribute to its degradation.
Oxidation Processes
Oxidation involves the reaction of a compound with oxidizing agents, which can be chemical or biological. Various oxidation processes contribute to the degradation of organic pollutants in the environment cir-safety.orgpageplace.denih.gov. For chlorinated compounds, oxidation can lead to the cleavage of carbon-chlorine bonds or the transformation of the molecule through the addition of oxygen. Research on the radiation-induced degradation of chloropropionamide has indicated that oxidation and reduction processes can occur nih.gov. This provides a direct indication that this compound can undergo oxidation as a degradation pathway.
Biodegradation by Microorganisms
Microorganisms play a crucial role in the degradation of many organic pollutants in the environment through their metabolic activities sigmaaldrich.comdntb.gov.uafda.govsigmaaldrich.com. Biodegradation can lead to the transformation or complete mineralization of compounds. The susceptibility of this compound to biodegradation depends on the presence of microorganisms with the necessary enzymatic machinery to break down its specific structure.
Microbial Metabolism and Enzymatic Degradation
Microbial degradation often involves enzymatic processes where enzymes produced by microorganisms catalyze specific reactions to break down the target compound dntb.gov.uaagriscigroup.us. For compounds containing amide linkages, amidases are a class of enzymes that can catalyze the hydrolysis of the amide bond dntb.gov.ua. Studies on the microbial degradation of 2-chloropropionamide (B1208399) have indicated the involvement of microorganisms and suggested the role of amidases in its breakdown researchgate.net. Given the structural similarity between 2-chloropropionamide and this compound, it is plausible that similar microbial degradation pathways involving amidases could exist for this compound.
Furthermore, microorganisms capable of degrading chlorinated aliphatic compounds and chlorinated aromatic compounds like 3-chlorobenzoate (B1228886) have been identified nih.govrsc.orgnih.govsciepub.com. These microorganisms often employ specific enzymatic pathways, such as dehalogenases to remove chlorine atoms and oxygenases or dioxygenases to cleave ring structures or introduce hydroxyl groups nih.govsciepub.comresearchgate.netiupac.org. While this compound is an aliphatic amide, the existence of microorganisms capable of degrading similar chlorinated structures suggests the potential for its biodegradation in environments where such microbial communities are present.
Microbial metabolism can proceed through various pathways, including mineralization, where the compound is completely broken down into inorganic substances, or co-metabolism, where a microorganism degrades a compound fortuitously while metabolizing another primary substrate fda.govresearchgate.netcir-safety.orgmdpi.com.
Strategies for Bioremediation and Bioaugmentation
Bioremediation and bioaugmentation are strategies that leverage the metabolic capabilities of microorganisms to clean up contaminated environments rsc.orgfda.govagriscigroup.useuropa.euresearchgate.net. Bioremediation typically involves stimulating the activity of indigenous microorganisms through the optimization of environmental conditions or the addition of nutrients (biostimulation) agriscigroup.useuropa.euresearchgate.net. Bioaugmentation involves the introduction of specific microorganisms or microbial consortia with known degrading abilities to a contaminated site mdpi.comeuropa.euresearchgate.net.
Computational Chemistry and Modeling Studies on 3 Chloropropionamide
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. This method is frequently employed in drug discovery and chemical biology to estimate the binding affinity between a small molecule and a protein or other biological target.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are powerful computational tools that use the principles of quantum mechanics to investigate the electronic structure, properties, and reactivity of molecules. These calculations can provide detailed information about molecular geometries, energy levels, charge distributions, and reaction pathways.
Studies involving quantum chemical calculations on organic compounds, including 3-chloropropionamide, have been conducted to understand their reactivity, particularly in processes involving electron transfer. For example, quantum chemical calculations have been applied to study the reactivities of hydrated electrons with organic compounds in aqueous-phase advanced reduction processes rsc.org. In this context, this compound (ClCH₂CH₂CONH₂) is listed, and its reaction with hydrated electrons is discussed in terms of potential mechanisms involving single-electron transfer and bond cleavage rsc.org. The electronic structure of radical anion intermediates formed during these reactions can be characterized using these calculations rsc.org. While specific detailed quantum chemical calculations solely focused on the electronic structure and reactivity of this compound are not extensively provided, the inclusion of this compound in studies investigating the reactivity of organic compounds with hydrated electrons highlights the application of quantum chemical methods to understand its behavior in such processes rsc.org. Quantum chemical computations have also been used in structural studies of related compounds, such as ketotin compounds and tin complexes, providing insights into their electronic structure and bonding researchgate.netsci-hub.sersc.org.
Molecular Dynamics Simulations for Conformation and Interactions
Molecular dynamics (MD) simulations are computational methods that simulate the time-dependent behavior of molecular systems. By applying classical mechanics to atoms and molecules, MD simulations can provide insights into molecular conformations, flexibility, and interactions with their environment, including solvents or biological targets.
Although extensive MD simulation studies focused exclusively on this compound are not prominently featured in the provided search results, MD simulations are a widely used technique in computational chemistry and drug discovery to study the dynamic behavior and interactions of molecules acs.orgmdpi.comnationalacademies.orglammps.org. Some studies involving compounds synthesized using this compound as an intermediate have employed MD simulations to understand the behavior of the final compounds. For instance, MD simulation experiments were used to assess the stability and conformational changes of complexes formed between a notopterol (B1679982) derivative (synthesized with this compound as an intermediate) and target enzymes like AChE, BACE1, and GSK3β acs.orgnih.gov. These simulations can reveal important details about the stability of ligand-receptor complexes and the dynamic nature of molecular interactions over time acs.orgnih.gov. General discussions on MD simulations emphasize their utility in studying biomolecular systems, including proteins, enzymes, and their interactions with small molecules mdpi.comnationalacademies.orglammps.org. While specific data for this compound MD simulations are not available, the application of MD to related compounds underscores its potential for studying the conformational landscape and interaction dynamics of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that relate the chemical structure of compounds to their biological activity or other properties. QSAR models utilize molecular descriptors, which are numerical representations of chemical structure, to develop statistical models that can predict the activity or properties of new compounds.
QSAR modeling is a recognized method for predicting various properties of chemical compounds, including pharmacological effects and toxicity researchgate.netifip.orgappleacademicpress.com. Studies have applied QSAR techniques to investigate the relationships between chemical structure and activity for various classes of compounds, some of which are structurally related to or synthesized from this compound derivatives. For example, QSAR studies have been conducted on a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives, which were synthesized using N-substituted-beta-chloropropionamides, to analyze their antibacterial and antitubercular activities researchgate.net. QSAR modeling has also been used to predict reaction rate constants of organic compounds with hydrated electrons, and this compound is listed in a dataset related to such studies researchgate.netrsc.org. These applications demonstrate the utility of QSAR in correlating structural features of compounds, including those related to this compound, with their observed activities or reactivities. QSAR models can be enhanced by machine learning algorithms to improve predictive performance researchgate.netpreprints.org.
While specific, detailed QSAR models developed solely for this compound are not provided, its inclusion in datasets for QSAR studies on reactivity suggests that its molecular descriptors and properties contribute to such predictive models rsc.org.
Predictive Toxicology and Environmental Fate Modeling
Predictive toxicology and environmental fate modeling are computational approaches used to estimate the potential toxicity of chemicals to living organisms and their behavior, distribution, and transformation in the environment. These models are valuable tools for risk assessment and prioritizing chemicals for further testing.
Predictive toxicology utilizes computational models, including QSAR and machine learning algorithms, to predict various toxicity endpoints based on chemical structure and properties researchgate.netjrfglobal.comtoxicology.orgfrontiersin.org. These methods aim to reduce the need for experimental testing and provide faster assessments of chemical safety jrfglobal.comfrontiersin.org. Similarly, environmental fate models (EFMs) are employed to predict how chemicals will be transported, distributed, and degraded in different environmental compartments such as air, water, soil, and sediment mdpi.comfigshare.comresearchgate.netrsc.org. EFMs integrate information on chemical properties, environmental conditions, and release patterns to simulate the environmental behavior of substances mdpi.comresearchgate.netrsc.org.
While the provided search results discuss the general principles and applications of predictive toxicology and environmental fate modeling, there is no specific information detailing predictive toxicology or environmental fate modeling studies conducted specifically on this compound. However, given that this compound is a chemical compound, these computational approaches are relevant methodologies that could be applied to assess its potential environmental impact and toxicity. QSAR models, as discussed in Section 8.4, are often used within predictive toxicology frameworks to estimate toxicity endpoints researchgate.netifip.org. Environmental fate models can incorporate chemical properties, some of which can be computed, to predict environmental distribution and persistence mdpi.comresearchgate.netrsc.org.
Future Research Directions and Emerging Trends
Novel Synthetic Methodologies and Catalysis
Future research in the synthesis of 3-Chloropropionamide is likely to focus on developing more efficient, selective, and environmentally friendly methodologies. Current methods may involve the hydrochlorination of alkenes, such as acrylamide (B121943), often utilizing Lewis acids like aluminum chloride as catalysts in solvents such as dimethyl acetamide (B32628) (DMA) google.comgoogle.comwipo.intgoogle.com. While these methods are established, research could explore alternative catalytic systems, including organocatalysis, photocatalysis, or biocatalysis, to potentially reduce reaction times, lower energy consumption, and minimize the use of hazardous reagents. The development of novel catalysts with enhanced activity and stability for the targeted chlorination of propionamide (B166681) derivatives is an area for potential investigation. This could involve designing heterogeneous catalysts that are easily separable and recyclable, contributing to more sustainable processes.
Advanced Material Science Integration
The integration of this compound into advanced material science is another promising direction for future research. The reactivity of the chloro and amide functional groups in this compound makes it a potential building block for the synthesis of polymers, resins, and other functional materials. While specific examples involving this compound directly in material science applications were not extensively detailed in the provided results, related compounds like 3-Chloropropanoyl isocyanate have been explored in the context of adhesives and sealants due to their reactivity and ability to cross-link with polymers . Future research could investigate the incorporation of this compound into polymer backbones or side chains to impart desired properties, such as enhanced adhesion, thermal stability, or chemical resistance. It could also be explored as a cross-linking agent or a monomer in the synthesis of novel materials for applications in coatings, composites, or specialized membranes. The development of new polymerization techniques utilizing this compound or its derivatives, potentially employing controlled polymerization methods, could lead to materials with tailored structures and properties for specific advanced applications.
Development of Sustainable and Environmentally Benign Processes
A critical area for future research is the development of sustainable and environmentally benign processes for the synthesis and utilization of this compound. This aligns with the broader principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances ac-amiens.frgarph.co.uk. Current synthetic routes may involve the use of strong acids, organic solvents, and generate byproducts that require careful disposal google.comgoogle.comwipo.intgoogle.com. Future research could focus on developing synthetic methods that utilize renewable feedstocks, minimize waste generation through improved atom economy, and employ safer solvents such as water, supercritical CO2, or ionic liquids garph.co.uklucp.netmdpi.com. The exploration of catalytic methods mentioned in Section 9.1 also contributes to this goal by enabling reactions under milder conditions and reducing energy consumption garph.co.ukmdpi.com. Furthermore, research could investigate the potential for biocatalytic approaches, utilizing enzymes or microorganisms for the synthesis or degradation of this compound, offering a potentially more environmentally friendly alternative mdpi.com. Lifecycle assessment studies could also be conducted to evaluate the environmental impact of different synthetic routes and identify areas for improvement, paving the way for a more sustainable production of this compound.
Q & A
Q. What strategies mitigate interference from this compound decomposition products during analysis?
- Methodological Answer : Thermal decomposition during reflux generates byproducts like ethyl 3-ethoxypropionate. Stabilize reactions using inert atmospheres (N₂/Ar) and low-temperature protocols. GC-MS with selective ion monitoring distinguishes decomposition artifacts from target analytes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
